Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl-
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Overview
Description
It is a white to light yellow solid with a special aroma . This compound is notable for its unique structure, which includes both a chloro and a hydroxy group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- typically involves the chlorination of 4-hydroxyacetophenone followed by Friedel-Crafts acylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation is carried out in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. This ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(2-chloro-4-oxophenyl)-2-phenyl-ethanone.
Reduction: Formation of 1-(2-chloro-4-hydroxyphenyl)-2-phenylethanol.
Substitution: Formation of 1-(2-amino-4-hydroxyphenyl)-2-phenyl-ethanone.
Scientific Research Applications
Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-hydroxyphenyl)ethanone: Similar structure but with the chloro group at a different position.
1-(2-Chloro-6-hydroxyphenyl)ethanone: Another positional isomer with the hydroxy group at a different position.
Uniqueness
Ethanone, 1-(2-chloro-4-hydroxyphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups in specific positions allows for unique reactivity and interaction with biological targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
1144-28-1 |
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Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H11ClO2/c15-13-9-11(16)6-7-12(13)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 |
InChI Key |
GLFJKEKANZCYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
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